Synthesis of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane
Synthesis of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane
An In-depth Technical Guide on the (DDT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, commonly known as DDT, is a synthetic organochloride first synthesized in 1874 by Othmar Zeidler.[1] Its potent insecticidal properties were discovered in 1939 by Paul Hermann Müller, a discovery that led to his Nobel Prize in 1948.[1] Historically, DDT was instrumental in controlling insect-borne diseases such as malaria and typhus during World War II.[2][3] The synthesis of DDT is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction.[4] It is produced through the condensation reaction of chloral (trichloroacetaldehyde) or its hydrate with chlorobenzene, catalyzed by a strong acid, typically concentrated sulfuric acid or oleum.[2][5] This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway and experimental workflow. Although effective, the use of DDT has been largely curtailed in many countries due to its environmental persistence, bioaccumulation, and adverse health effects.[3][6]
Reaction Mechanism
The synthesis of DDT proceeds via an electrophilic aromatic substitution mechanism.[7] The key steps are as follows:
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Activation of the Electrophile : Concentrated sulfuric acid protonates the carbonyl oxygen of chloral (or the hydroxyl group of chloral hydrate), making the carbonyl carbon significantly more electrophilic.
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Electrophilic Attack : Two molecules of chlorobenzene act as nucleophiles. The para-position of the chlorobenzene ring, activated by the chlorine atom, attacks the highly electrophilic carbon of the protonated chloral. This is a sequential process, with one molecule of chlorobenzene reacting first, followed by the second.[7]
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Rearomatization : After each electrophilic attack, the intermediate carbocation (the arenium ion) loses a proton to regenerate the stable aromatic ring.[7] The sulfuric acid catalyst is regenerated in this process.
Experimental Protocols
The following protocol is a common laboratory-scale method for the synthesis of DDT.
Materials and Reagents
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Chloral hydrate (C₂H₃Cl₃O₂)
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Monochlorobenzene (C₆H₅Cl)
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Concentrated Sulfuric Acid (H₂SO₄, 95%)
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Oleum (20% free SO₃)
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Ice
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Water
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Sodium Bicarbonate (NaHCO₃)
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Ethanol or Isopropanol (for recrystallization)
Equipment
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Three-neck round-bottom flask (500 mL)
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Mechanical stirrer
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Thermometer
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Beakers
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Buchner funnel and suction flask
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Filter paper
Synthesis Procedure
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Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 350 g of 95% sulfuric acid and 50 g of 20% oleum.
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Addition of Reactants : To the acid mixture, add 45 g of monochlorobenzene and 34 g of chloral hydrate.
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Reaction : Begin rapid stirring to ensure the materials are well dispersed. The reaction is exothermic, and the temperature will likely rise to around 45°C. Continue stirring for approximately one hour, during which the DDT product will begin to separate as a fine granular solid. To ensure the reaction goes to completion, continue stirring for an additional 30 minutes.
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Work-up and Isolation : Pour the reaction mixture into a large beaker containing 2 liters of an ice-water slurry while stirring. The solid DDT will precipitate.
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Washing and Neutralization : Collect the crude solid product by suction filtration using a Buchner funnel. Wash the collected solid thoroughly with cold water.[8] To remove residual acid, transfer the crude product to a beaker with 500 mL of boiling water, stir well, and allow it to cool and solidify. Repeat this washing process several times. In the final wash, add a small amount of sodium bicarbonate to neutralize any remaining traces of acid.
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Drying : Filter the washed crystals and allow them to dry completely. The yield of crude DDT is typically around 50 g, which corresponds to a theoretical yield of over 70%.
Purification
The crude DDT can be purified by recrystallization.
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Recrystallization : Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.[9]
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Crystallization : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified DDT.
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Isolation : Collect the pure crystals by suction filtration and wash with a small amount of cold solvent.
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Drying : Dry the crystals to obtain the final product. The melting point of pure p,p'-DDT is 108-109°C.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of DDT based on the described protocol.
Table 1: Reactant Specifications
| Compound | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 34 | ~0.206 | 1 |
| Monochlorobenzene | C₆H₅Cl | 112.56 | 45 | ~0.400 | ~2 |
| Sulfuric Acid (95%) | H₂SO₄ | 98.08 | 350 | - | Catalyst |
| Oleum (20%) | H₂SO₄·SO₃ | - | 50 | - | Catalyst |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reaction Temperature | Rises to 45°C | |
| Reaction Time | 1.5 hours | |
| Crude Product Yield | 50 g (>70% theoretical) | |
| Crude Product M.P. | 90°C | |
| Purified Product M.P. | 108°C |
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Chemical reaction pathway for the synthesis of DDT.
Caption: Simplified experimental workflow for DDT synthesis.
References
- 1. DDT - Wikipedia [en.wikipedia.org]
- 2. DDT | Description, History, Effects, Uses, Banned, & Facts | Britannica [britannica.com]
- 3. Give the preparation and uses of DDT class 12 chemistry CBSE [vedantu.com]
- 4. quora.com [quora.com]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. DDT can be prepared by reacting chlorobenzene in the class 12 chemistry JEE_Main [vedantu.com]
- 7. homework.study.com [homework.study.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
